molecular formula C14H13F3N2O2 B2979432 1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1428360-08-0

1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2979432
CAS RN: 1428360-08-0
M. Wt: 298.265
InChI Key: OZOPMGDOAYPRAM-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as FEPU, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields of research. FEPU is a urea derivative with a furan ring and a trifluoromethylphenyl group, which makes it an interesting compound for synthesis and study.

Scientific Research Applications

Chemical Synthesis

Research into the synthesis of novel pyridine and naphthyridine derivatives involves the reaction of compounds similar to 1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea. These compounds undergo reactions to afford pyrazolo[3,4-H][1,6]naphthyridine derivatives and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010).

Bioactivity Studies

A study on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, a related compound, revealed its effectiveness against various pathogens, such as Escherichia coli and Staphylococcus aureus. This broad spectrum of activity suggests potential medicinal applications and encourages further drug development (Donlawson et al., 2020).

Material Science Applications

In material science, derivatives of urea, similar to 1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. Their efficacy as inhibitors and their adsorption characteristics on steel surfaces highlight their potential in corrosion protection (Mistry et al., 2011).

Renewable Energy Research

In renewable energy research, phenothiazine derivatives with furan as a conjugated linker (similar in structure to the target compound) have been synthesized and used in dye-sensitized solar cells. They showed an improved conversion efficiency, demonstrating the potential of such compounds in solar energy technology (Kim et al., 2011).

properties

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)11-2-1-3-12(8-11)19-13(20)18-6-4-10-5-7-21-9-10/h1-3,5,7-9H,4,6H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOPMGDOAYPRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCC2=COC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

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